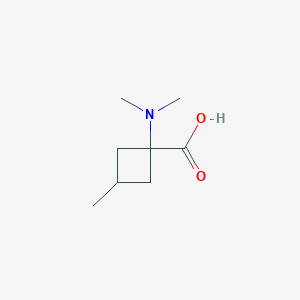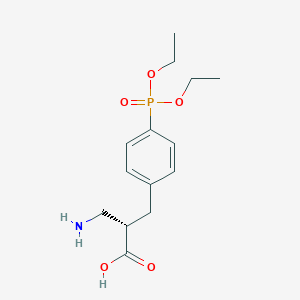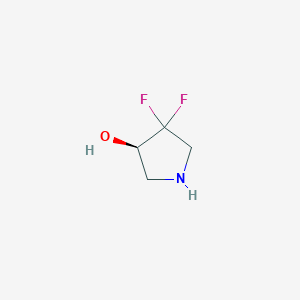
(R)-4,4-Difluoropyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4,4-Difluoropyrrolidin-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 3-position. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in medicinal chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoropyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.
Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group at the 3-position can be introduced through various methods, including asymmetric reduction of ketones or direct hydroxylation of the corresponding pyrrolidine derivative.
Industrial Production Methods
Industrial production of ®-4,4-Difluoropyrrolidin-3-ol may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-4,4-Difluoropyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of 4,4-difluoropyrrolidin-3-one.
Reduction: Formation of 4,4-difluoropyrrolidin-3-amine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学的研究の応用
®-4,4-Difluoropyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.
作用機序
The mechanism of action of ®-4,4-Difluoropyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
類似化合物との比較
Similar Compounds
4-Fluoropyrrolidin-3-ol: Lacks the second fluorine atom, which may result in different chemical and biological properties.
3-Hydroxypyrrolidine: Lacks fluorine atoms, making it less lipophilic and potentially less bioactive.
4,4-Difluoropyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Uniqueness
®-4,4-Difluoropyrrolidin-3-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable compound in drug development.
特性
分子式 |
C4H7F2NO |
|---|---|
分子量 |
123.10 g/mol |
IUPAC名 |
(3R)-4,4-difluoropyrrolidin-3-ol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-1-3(4)8/h3,7-8H,1-2H2/t3-/m1/s1 |
InChIキー |
BYLFAFMPLXFJDF-GSVOUGTGSA-N |
異性体SMILES |
C1[C@H](C(CN1)(F)F)O |
正規SMILES |
C1C(C(CN1)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Thia-1-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B15227478.png)
![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)
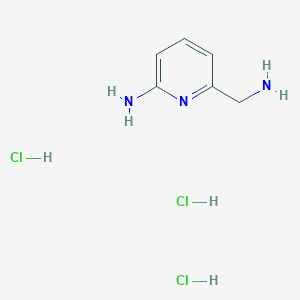


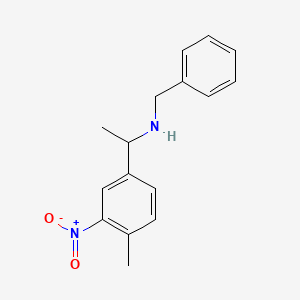
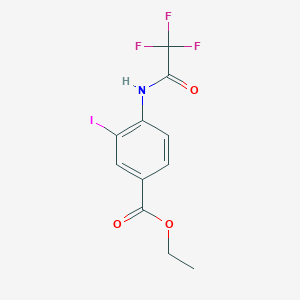
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
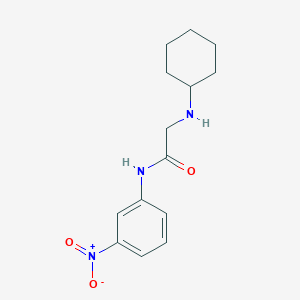
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)
